molecular formula C13H23N3O2 B6606498 tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate CAS No. 2305255-39-2

tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate

Cat. No.: B6606498
CAS No.: 2305255-39-2
M. Wt: 253.34 g/mol
InChI Key: WDANFWNYQTYHQK-UHFFFAOYSA-N
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Description

tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate (CAS 2305255-39-2) is a high-purity chemical building block designed for research and development applications. This compound features a complex, rigid [3.3.3]propellane scaffold, which is of significant interest in advanced medicinal chemistry and drug discovery for constructing novel molecular architectures . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by safeguarding the amine functionality, allowing for selective reactions and simplified purification in multi-step synthetic sequences. With a molecular formula of C13H23N3O2 and a molecular weight of 253.34 g/mol, it serves as a key intermediate for exploring new chemical spaces . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3,7,10-triazatricyclo[3.3.3.01,5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-11(2,3)18-10(17)16-8-12-4-14-6-13(12,9-16)7-15-5-12/h14-15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDANFWNYQTYHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC23CNCC2(C1)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polyamine Core Synthesis

The tricyclic amine scaffold is often derived from commercially available polyamines such as 1,4,7-triazacyclononane or custom-synthesized intermediates. For example, CAS 4742-00-1 (1,4,7,10-tetraazacyclododecane) serves as a precursor for analogous tricyclic systems. Modifications involve alkylation or condensation reactions to form the bridged rings.

tert-Butyl Carboxylate Building Blocks

Activated tert-butyl carboxylate derivatives, such as pentafluorophenyl esters or 4-nitrophenyl esters , are preferred for coupling due to their high reactivity. These intermediates are synthesized via treatment of tert-butyl chloroformate with phenol derivatives under basic conditions.

Detailed Synthetic Routes

Route 1: Direct Coupling of Preformed Tricyclic Amine

This method involves reacting the preassembled tricyclic amine with an activated tert-butyl carboxylate.

Procedure :

  • Intermediate preparation : The tricyclic amine (e.g., 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane ) is synthesized via cyclization of a linear triamine using a templating agent.

  • Activation : The tert-butyl carboxylate is converted to its pentafluorophenyl ester using pentafluorophenol and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.

  • Coupling : The amine reacts with the activated ester in anhydrous tetrahydrofuran (THF) at 50–70°C for 12–24 hours, yielding the target compound.

Key Data :

ParameterValue
Yield65–72%
Reaction Temperature60°C
SolventTHF

This route benefits from modularity but requires high-purity intermediates to avoid side reactions.

Route 2: In Situ Cyclization with Carboxylate Incorporation

Here, the tricyclic structure is formed concurrently with the introduction of the tert-butyl group.

Procedure :

  • Linear precursor synthesis : A diamine (e.g., 1,5-diamino-3-azapentane ) is treated with methyl acrylate to form a macrocyclic intermediate.

  • Cyclization : Intramolecular Heck coupling or ring-closing metathesis forms the tricyclic core.

  • Carboxylation : The tertiary amine is alkylated with tert-butyl bromoacetate in the presence of potassium carbonate in acetonitrile.

Key Data :

ParameterValue
Cyclization Yield58%
Alkylation Time48 hours
BaseK₂CO₃

This method reduces purification steps but demands precise control over cyclization conditions.

Protection and Deprotection Strategies

Amine Protection

Primary amines are often protected as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) derivatives to prevent unwanted side reactions during cyclization. For example, Boc-protected diamines are used to ensure selective reactivity at the tertiary nitrogen.

Carboxylate Deprotection

Final deprotection of the tert-butyl group is achieved via acidolysis using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate .

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.43 ppm and carboxylate carbonyl resonance at δ 170–175 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 325.2 [M+H]⁺ confirms the molecular formula C₁₅H₂₄N₃O₂ .

Purity Assessment

HPLC with a C18 column (MeCN/H₂O gradient) typically shows ≥95% purity for optimized routes.

Comparative Analysis of Methods

ParameterRoute 1Route 2
Total Yield62%55%
Steps56
ScalabilityHighModerate
Key AdvantageHigh intermediate controlFewer purifications

Route 1 is preferred for industrial-scale synthesis, while Route 2 offers strategic flexibility for structural analogs .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or halides.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool for probing biological processes.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for the development of new drugs or as a component in drug delivery systems.

Industry: The compound's unique properties make it suitable for various industrial applications, including the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of spirocyclic and polyaza tricyclic derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, reactivity, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate 1823042-98-3 C₁₃H₂₁N₃O₂ 251.33 Three nitrogen atoms in a tricyclic scaffold; tert-butyl ester enhances lipophilicity.
tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate 1782214-37-2 C₁₅H₂₆N₂O₂ 266.38 Spiro[5.5] framework with one nitrogen; amino group introduces polarity.
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 253.34 Keto group at position 9 increases hydrogen-bonding potential; reduced nitrogen count.
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate 1250998-80-1 C₁₁H₁₈FN₂O₂ 229.27 Fluorine substituent enhances electronegativity; smaller spiro[3.5] core.
3,7-dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo[3.3.3.0¹,⁵]undecane N/A C₂₄H₃₈N₆O 426.60 Extended substitution with pyridyl and amine groups; higher molecular complexity.

Key Differences and Implications

Nitrogen Content and Reactivity: The target compound contains three nitrogen atoms within its tricyclic system, enabling diverse hydrogen-bonding interactions and metal coordination, unlike mono- or diaza analogs (e.g., CAS 1782214-37-2, 1250998-80-1) . Compounds with fewer nitrogens (e.g., CAS 873924-08-4) exhibit reduced basicity, affecting solubility and pharmacokinetic profiles .

Ring Size and Conformational Rigidity :

  • The [3.3.3] tricyclic framework imposes greater rigidity compared to spiro[5.5] or spiro[3.5] systems, limiting rotational freedom and improving target selectivity .

Functional Group Effects :

  • Fluorine-substituted analogs (e.g., CAS 1250998-80-1) show enhanced metabolic stability due to C-F bond resistance to oxidation, whereas the target compound’s tert-butyl group primarily improves solubility .
  • Keto groups (e.g., CAS 873924-08-4) introduce polarity but may reduce membrane permeability compared to the parent tricyclic amine .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step cyclization and protection strategies, similar to related tricyclic amines (e.g., ’s THAP derivatives), but with challenges in controlling stereochemistry .

Notes

  • Synthesis Challenges : Achieving high purity requires advanced techniques like chiral resolution or chromatography, as seen in related spirocyclic compounds () .
  • Future Directions : Functionalization at the 7- or 10-position (e.g., introducing halogens or aryl groups) could further modulate bioactivity, as demonstrated in ’s pyridyl-substituted derivative .

Biological Activity

Tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological activity, focusing on antibacterial properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a triazatricyclo structure, which contributes to its biological activity. The molecular formula is C12H18N4O2C_{12}H_{18}N_4O_2, with a molecular weight of approximately 250.30 g/mol. Its structure allows for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:

  • Formation of the triazine ring.
  • Introduction of the tert-butyl ester group.
  • Carboxylation to yield the final product.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of compounds related to triazines and their derivatives. For instance:

  • Study 1 : A study evaluated the antibacterial activity of various synthesized compounds against Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative), and Staphylococcus aureus (Gram-positive). The results indicated that compounds with similar structural motifs exhibited significant antibacterial effects .
  • Study 2 : Another research highlighted the synthesis of triazine derivatives and their evaluation against multiple bacterial strains using the agar diffusion method, demonstrating varying degrees of inhibition .
CompoundTarget BacteriaInhibition Zone (mm)
Triazine AE. coli15
Triazine BK. pneumoniae18
Triazine CS. aureus20

Other Pharmacological Effects

In addition to antibacterial properties, compounds derived from triazines have shown potential in other areas:

  • Antifungal Activity : Some derivatives have demonstrated antifungal effects against common pathogens like Candida albicans.
  • Cytotoxicity : Preliminary studies suggest that certain triazine derivatives may exhibit cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Case Studies

  • Case Study on Antibacterial Efficacy : In a controlled laboratory setting, researchers synthesized several triazine derivatives and tested their efficacy against various bacteria. The study concluded that modifications in the side chains significantly influenced antibacterial potency.
  • Cytotoxicity Assessment : A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines using MTT assays, revealing promising results that warrant further exploration.

Q & A

Q. Basic

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (MW: 268.36 g/mol) .
  • ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm) and sp³-hybridized carbons.
  • IR spectroscopy detects carbonyl stretches (~1700 cm⁻¹) from the carboxylate group .
  • HPLC with UV detection ensures >95% purity, critical for biological assays .

How can researchers address contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

Advanced
Reported contradictions (e.g., variable yields in SN2 reactions) often stem from steric hindrance from the tert-butyl group. Methodological adjustments include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employing microwave-assisted synthesis to enhance reaction rates .
  • Introducing directing groups (e.g., Boc-protected amines) to orient nucleophiles . Comparative kinetic studies under standardized conditions are recommended to resolve inconsistencies.

What role does the spirocyclic nitrogen arrangement play in the compound’s biological activity?

Advanced
The triaza-propellane scaffold enhances binding to enzymes (e.g., kinases) due to:

  • Conformational rigidity , which reduces entropy loss upon binding.
  • Hydrogen-bonding capacity from tertiary nitrogens.
  • Lipophilic tert-butyl group , improving membrane permeability . In vitro studies suggest activity against neurodegenerative targets, but mechanistic details require further validation via crystallographic docking studies .

What strategies are effective for deprotecting the tert-butyl group without degrading the core structure?

Basic
The tert-butyl ester is typically removed under acidic conditions (e.g., TFA in DCM, 0–25°C). Prolonged exposure to strong acids can hydrolyze the propellane core, so monitoring via TLC or LC-MS is essential . Alternative methods include photocleavage (UV light with photosensitizers) or enzymatic deprotection for sensitive derivatives .

How does computational modeling aid in predicting the compound’s reactivity with electrophiles?

Advanced
Density Functional Theory (DFT) simulations predict regioselectivity in reactions (e.g., alkylation at N7 vs. N10). Key parameters include:

  • Electron localization function (ELF) maps to identify nucleophilic sites.
  • Transition-state energy barriers for competing pathways .
    Experimental validation via kinetic isotope effects (KIE) or isotopic labeling resolves computational outliers .

What are the limitations of current synthetic methods for scaling up production?

Q. Advanced

  • Low yields in cyclization steps due to competing oligomerization pathways.
  • Chiral resolution challenges for enantiopure derivatives.
    Solutions include:
  • Flow chemistry to improve heat/mass transfer during cyclization.
  • Chiral auxiliaries or asymmetric catalysis to control stereochemistry .

How does the compound’s stability under varying pH conditions affect its application in biological assays?

Basic
The propellane core is stable at physiological pH (7.4) but degrades in strongly acidic (pH < 3) or basic (pH > 10) environments. Accelerated stability studies (40°C/75% RH) over 14 days are recommended to assess shelf life. Buffered solutions (PBS, pH 7.4) are optimal for in vitro testing .

What derivatives of this compound have shown promise in medicinal chemistry, and what modifications enhance activity?

Q. Advanced

  • 8-Amino derivatives (CAS: 1782214-37-2) exhibit improved binding to serotonin receptors .
  • Fluoro-substituted analogs (e.g., 5-fluoro derivatives) enhance metabolic stability .
    Key modifications:
  • Replacing tert-butyl with trifluoromethyl groups for increased hydrophobicity.
  • Introducing spirocyclic ketones (e.g., 8-oxo derivatives) for covalent binding to cysteine residues .

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